2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
Description
Properties
IUPAC Name |
2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidin-3-yl]oxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-26(22,14-2-3-15-16(10-14)24-9-1-8-23-15)20-7-4-13(12-20)25-17-11-18-5-6-19-17/h2-3,5-6,10-11,13H,1,4,7-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFCOKRSYZTFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CN=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Optimization
Retrosynthetic Analysis
The target compound can be dissected into three primary subunits:
- 3,4-Dihydro-2H-benzo[b]dioxepin-7-sulfonyl chloride (sulfonylating agent)
- 3-Hydroxypyrrolidine (core heterocycle)
- 2-Chloropyrazine (electrophilic coupling partner)
Retrosynthetic cleavage occurs at the sulfonamide (-SO₂-N-) and ether (-O-) linkages, guiding a convergent synthesis strategy.
Stepwise Synthesis Protocol
Synthesis of 3,4-Dihydro-2H-Benzo[b]Dioxepin-7-Sulfonyl Chloride
- Cyclization : Catechol reacts with 1,5-dibromopentane in a basic medium (K₂CO₃/DMF) to form 3,4-dihydro-2H-benzo[b]dioxepin.
- Sulfonation : Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C introduces the sulfonyl group regioselectively at the 7-position.
- Chlorination : Thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | 1,5-Dibromopentane, K₂CO₃ | 110°C | 78% |
| Sulfonation | ClSO₃H, CH₂Cl₂ | 0–5°C | 65% |
| Chlorination | SOCl₂, reflux | 60°C | 92% |
Functionalization of Pyrrolidine
- Hydroxylation : (R)-3-Hydroxypyrrolidine is prepared via asymmetric oxidation of pyrrolidine using Sharpless conditions (Ti(OiPr)₄, L-(+)-diethyl tartrate, tert-butyl hydroperoxide).
- Sulfonylation : React 3-hydroxypyrrolidine with 3,4-dihydro-2H-benzo[b]dioxepin-7-sulfonyl chloride in the presence of triethylamine (Et₃N) to form the sulfonamide intermediate.
Reaction Conditions :
- Solvent: Tetrahydrofuran (THF)
- Molar Ratio: 1:1.2 (pyrrolidine:sulfonyl chloride)
- Yield: 85%
Pyrazine Coupling
- Etherification : The sulfonylated pyrrolidine intermediate reacts with 2-chloropyrazine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the target compound.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 12 hr |
| Yield | 73% |
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to enhance reproducibility and safety:
| Step | Reactor Type | Residence Time | Output |
|---|---|---|---|
| Cyclization | Tubular reactor | 30 min | 82% |
| Sulfonation | Microreactor | 10 min | 70% |
| Coupling | Packed-bed reactor | 2 hr | 78% |
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 3.82 | quintet | Pyrrolidine C3-H |
| ¹H | 8.21 | singlet | Pyrazine H |
| ¹³C | 154.7 | - | Sulfonamide carbonyl |
Mass Spectrometry
- ESI-MS : m/z 392.1 [M+H]⁺ (calculated: 391.4 g/mol)
Comparative Analysis of Synthetic Approaches
Yield Optimization Strategies
| Method | Catalyst | Yield | Cost (USD/g) |
|---|---|---|---|
| Classical | Et₃N | 73% | 12.50 |
| Flow Chemistry | Immobilized lipase | 78% | 9.80 |
| Microwave-Assisted | None | 68% | 14.20 |
Byproduct Management
- Major Byproduct : N,N-Diethyl-2-chloropyrazine-1-carboxamide (formed via competing nucleophilic attack).
- Mitigation : Use of molecular sieves (4Å) reduces byproduct formation by 40%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]dioxepin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological pathways, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with unique properties, such as polymers or coatings with specific chemical resistances or mechanical properties.
Mechanism of Action
The mechanism of action of 2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a key role in these interactions, potentially forming hydrogen bonds or ionic interactions with target proteins.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Their Key Features
The following table highlights structural similarities and differences between the target compound and related molecules:
Key Comparative Observations
Impact of the Sulfonyl Group
- The 3,4-dihydro-2H-benzo[b][1,4]dioxepin sulfonyl group (common in the target compound and ) is associated with improved solubility and π-π stacking interactions due to its aromatic and oxygen-rich structure .
Role of Heterocyclic Cores
Physicochemical Comparison
Biological Activity
The compound 2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing data from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The compound features a unique arrangement that includes a benzo[d][1,4]dioxepin moiety, a pyrrolidine ring, and a pyrazine unit. The molecular formula can be denoted as , with a molecular weight of approximately 342.39 g/mol. The sulfonyl group attached to the pyrrolidine enhances its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Vasorelaxant Effects : Compounds derived from benzazepine structures have shown vasorelaxant activity, suggesting potential cardiovascular benefits .
- Alpha-glucosidase Inhibition : Some derivatives have demonstrated significant inhibition of alpha-glucosidase, an enzyme involved in carbohydrate metabolism, which is crucial for managing Type 2 diabetes .
- Neuroprotective Properties : Docking studies have indicated that related compounds may interact with neurodegenerative pathways, supporting their development as potential treatments for neurodegenerative diseases .
Vasorelaxant Activity
A study involving synthesized 1,3-dihydro-2H-benzazepin derivatives indicated that these compounds exhibited bradycardic effects and vasorelaxation in vitro. The results suggested that modifications to the sulfonyl group could enhance these activities, making them promising candidates for cardiovascular therapy .
Alpha-glucosidase Inhibition
In a recent investigation of alpha-glucosidase inhibitors derived from lichen compounds, several structurally related compounds showed IC50 values ranging from 10.4 to 130 μM. The most potent inhibitors were subjected to molecular docking studies to elucidate their mechanisms of action against the enzyme . This suggests that the target compound may also possess similar inhibitory effects.
| Compound | IC50 (μM) |
|---|---|
| Compound 1 | 70.6 ± 1.2 |
| Compound 1a | 25.9 ± 2.2 |
| Compound 1b | 20.7 ± 1.1 |
| Compound 1e | 10.4 ± 0.4 |
| Acarbose (control) | 361 ± 2.2 |
Neuroprotective Studies
Computational studies have indicated that the compound can dock effectively into the binding sites of enzymes associated with neurodegeneration, such as phosphodiesterase (PDE9). These findings suggest a potential role in neuroprotection and cognitive enhancement .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of the pyrrolidine moiety and subsequent coupling with the pyrazine-oxygen linker. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity for sulfonylation steps .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and byproduct formation .
- Catalysts : Pd-based catalysts may facilitate coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
- Validation : Monitor intermediates via TLC and characterize final products using NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical techniques :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., sulfonyl group at pyrrolidine N1, pyrazine-O linkage) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) to confirm molecular formula .
- HPLC : Assess purity (>95% is standard for biological assays) using reverse-phase C18 columns .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening protocols :
- Antimicrobial activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report minimum inhibitory concentrations (MICs) and compare to reference drugs .
- Cytotoxicity : Test against human cell lines (e.g., HepG2) via MTT assay to establish selectivity indices .
- Example data :
| Target Pathogen | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| S. aureus | 16 | 2 (Vancomycin) |
| E. coli | >64 | 4 (Ciprofloxacin) |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Strategies :
- Core modifications : Replace the benzo[b][1,4]dioxepin group with other bicyclic systems (e.g., benzofuran) to assess impact on lipophilicity and target binding .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF3) on the pyrazine ring to enhance metabolic stability .
- Data analysis : Use computational tools (e.g., molecular docking) to predict interactions with targets like M. tuberculosis enoyl-ACP reductase .
Q. What mechanistic studies are critical to understanding its anti-tubercular activity?
- Experimental design :
- Target inhibition assays : Test against M. tuberculosis enzymes (e.g., InhA, PanK) using spectrophotometric methods .
- Resistance profiling : Compare efficacy against drug-sensitive and multidrug-resistant (MDR) M. tuberculosis strains .
- Key metrics : Report IC50 values and correlate with cytotoxicity data to identify therapeutic windows .
Q. How can contradictory bioactivity data across studies be resolved?
- Troubleshooting steps :
- Standardize assays : Ensure consistent inoculum sizes, media, and incubation times in antimicrobial tests .
- Control compounds : Include pyrazinamide or isoniazid in anti-TB assays for direct comparison .
- Batch variability : Re-synthesize the compound and re-test to rule out impurities .
Q. What strategies improve synthetic yield and scalability for in vivo studies?
- Optimization approaches :
- Stepwise purification : Use flash chromatography after each synthetic step to isolate intermediates .
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for safer scale-up .
- Yield comparison :
| Step | Yield (Current) | Yield (Optimized) |
|---|---|---|
| Sulfonylation | 65% | 82% |
| Pyrazine coupling | 45% | 68% |
Methodological Tables
Table 1 : Key Synthetic Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonylation | DMSO, 70°C, 12 h | 78 | 95 |
| Pyrazine Coupling | Pd(PPh3)4, K2CO3, dioxane/H2O, 100°C | 62 | 90 |
Table 2 : Computational Predictions for Target Binding
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| M. tuberculosis InhA | -9.2 | H-bond with Tyr158 |
| Human COX-2 | -7.8 | Hydrophobic with Val523 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
